molecular formula C28H31NO9 B14999794 (3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(propan-2-yl)piperidin-4-one

(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(propan-2-yl)piperidin-4-one

Cat. No.: B14999794
M. Wt: 525.5 g/mol
InChI Key: LYRNUGRKWMDWPD-NDILIQOGSA-N
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Description

(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a piperidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole derivatives with a suitable piperidinone precursor under controlled conditions. The reaction often requires the use of strong bases or acids as catalysts and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In industry, the compound could be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields such as electronics, where it might be used in the fabrication of organic semiconductors or other functional materials.

Mechanism of Action

The mechanism by which (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3E,5E)-3,5-BIS[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-(PROPAN-2-YL)PIPERIDIN-4-ONE apart is its complex structure, which includes multiple functional groups that can participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H31NO9

Molecular Weight

525.5 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C28H31NO9/c1-15(2)29-11-18(7-16-9-20(31-3)25-27(23(16)33-5)37-13-35-25)22(30)19(12-29)8-17-10-21(32-4)26-28(24(17)34-6)38-14-36-26/h7-10,15H,11-14H2,1-6H3/b18-7+,19-8+

InChI Key

LYRNUGRKWMDWPD-NDILIQOGSA-N

Isomeric SMILES

CC(N1C/C(=C\C2=CC(=C3OCOC3=C2OC)OC)/C(=O)/C(=C/C4=CC(=C5OCOC5=C4OC)OC)/C1)C

Canonical SMILES

CC(C)N1CC(=CC2=CC(=C3C(=C2OC)OCO3)OC)C(=O)C(=CC4=CC(=C5C(=C4OC)OCO5)OC)C1

Origin of Product

United States

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